1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene, also known as trans-anethole, is an organic compound that belongs to the class of aromatic compounds. It is a derivative of benzene, characterized by the presence of a methyl group and a phenylprop-2-en-1-yl group attached to the benzene ring. This compound is commonly found in essential oils of various plants, such as anise and fennel, and is known for its sweet, licorice-like aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene can be synthesized through several methods. One common method involves the alkylation of anisole with propenylbenzene under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Friedel-Crafts alkylation. This process utilizes a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation of anisole with propenylbenzene. The reaction is conducted in a controlled environment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; chlorine (Cl2) or bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antioxidant properties.
Medicine: Research has explored its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic and perfume industries.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene can be compared with other similar compounds, such as:
Anethole: A structural isomer with similar aromatic properties but different spatial arrangement of atoms.
Estragole: Another phenylpropene derivative with a methoxy group instead of a methyl group.
Safrole: A related compound with a methylenedioxy group attached to the benzene ring.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its sweet, licorice-like aroma and potential therapeutic effects make it valuable in various applications.
Properties
CAS No. |
819082-54-7 |
---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-methyl-4-(1-phenylprop-2-enyl)benzene |
InChI |
InChI=1S/C16H16/c1-3-16(14-7-5-4-6-8-14)15-11-9-13(2)10-12-15/h3-12,16H,1H2,2H3 |
InChI Key |
WLTUXXHGNURLPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.